(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-17(14-6-2-1-3-7-14)20-10-12-21(13-11-20)18-19-15-8-4-5-9-16(15)23-18/h4-5,8-9,14H,1-3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHBCABBFZMQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with cyclohexyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to proteins involved in disease processes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations and Physicochemical Properties
Key Observations:
- Electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) on aromatic substituents modulate electronic properties, affecting binding interactions with biological targets.
- Heterocyclic extensions (e.g., triazole in 5j or imidazothiazole in ) introduce additional hydrogen-bonding or π-π stacking capabilities, which may enhance target affinity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- The benzothiazole core is critical for bioactivity across analogs, likely due to its planar structure and ability to engage in π-π interactions .
- Piperazine flexibility allows for diverse substituent placement, enabling optimization of pharmacokinetic properties (e.g., cyclohexyl for lipophilicity vs. sulfonyl for polarity).
- Pharmacological Gaps: Specific data on the target compound’s solubility, stability, and in vivo efficacy are absent in the provided evidence, necessitating further studies. Comparative enzymatic assays (e.g., CA inhibition vs.
Q & A
Q. What are the standard synthetic routes for synthesizing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone?
Methodological Answer: The synthesis typically involves multi-step procedures:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetyl chloride) under basic conditions.
- Step 2: Piperazine functionalization using coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole moiety to the piperazine ring.
- Step 3: Introduction of the cyclohexylmethanone group via nucleophilic acyl substitution, often employing cyclohexylcarbonyl chloride in the presence of a base like triethylamine .
Key Considerations: - Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
- Reaction yields (typically 50–70%) depend on solvent polarity and temperature control.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the benzo[d]thiazole and piperazine rings (e.g., singlet for methanone carbonyl at ~170 ppm in C NMR) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 398.15 for CHNOS).
- IR Spectroscopy: Identifies carbonyl stretches (~1650–1700 cm) and aromatic C-H bends .
Q. What are the primary biological targets and associated assays for this compound?
Methodological Answer:
- Antimicrobial Activity: Tested via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported in the range of 2–10 µM .
- Anti-inflammatory Targets: Evaluated using COX-2 inhibition assays (IC values) and TNF-α suppression in macrophage cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial efficacy?
Methodological Answer:
- Variable Substituents: Introduce electron-withdrawing groups (e.g., -NO, -CF) to the benzo[d]thiazole ring to enhance membrane permeability.
- Cyclohexyl Modifications: Replace cyclohexyl with bicyclic groups (e.g., adamantane) to assess steric effects on target binding.
- Assay Design: Compare MIC values across derivatives using standardized CLSI protocols. Refer to analogs in (e.g., sulfonamide-piperazine hybrids with MICs <5 µM) .
Q. How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
- Assay Standardization: Control variables such as bacterial inoculum size, growth media (e.g., Mueller-Hinton vs. LB broth), and incubation time.
- Purity Validation: Use HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts.
- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out isomerization or polymorphic forms .
Q. What computational strategies enhance the optimization of synthetic pathways?
Methodological Answer:
- DFT Calculations: Model transition states for key reactions (e.g., piperazine coupling) to identify optimal catalysts (e.g., Pd(OAc) for cross-coupling steps).
- Machine Learning: Train models on reaction databases to predict solvent effects (e.g., DMF vs. DMSO) on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
